Chemical properties and structure of 7-Bromoquinolin-6-ol hydrobromide
Chemical properties and structure of 7-Bromoquinolin-6-ol hydrobromide
An In-Depth Technical Guide to the Chemical Properties and Structure of 7-Bromoquinolin-6-ol Hydrobromide
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, and neuroprotective properties.[2][5][6] This guide provides a comprehensive technical overview of a specific, functionalized derivative: 7-Bromoquinolin-6-ol hydrobromide. We will explore its molecular structure, physicochemical properties, a proposed synthetic pathway, and key characterization techniques. This document is designed to serve as a foundational resource for researchers aiming to leverage this compound as a versatile building block in the synthesis of novel therapeutic agents and chemical probes.
Molecular Structure and Identification
7-Bromoquinolin-6-ol hydrobromide is a halogenated hydroxyquinoline. The core of the molecule is a bicyclic aromatic heterocycle, quinoline, which is functionalized with a bromine atom at the 7-position and a hydroxyl group at the 6-position. The hydrobromide salt is formed by the protonation of the basic quinoline nitrogen atom. This salt form generally enhances the compound's solubility in aqueous and polar protic solvents compared to its free base.
The strategic placement of the substituents dictates the molecule's electronic properties and reactivity. The hydroxyl group is a strong electron-donating group, activating the benzene ring towards electrophilic substitution, while the bromine atom is an electron-withdrawing, deactivating group. The lone pair on the quinoline nitrogen makes it a weak base, susceptible to protonation by acids like hydrobromic acid (HBr).
Chemical Structure of 7-Bromoquinolin-6-ol
Caption: Structure of 7-Bromoquinolin-6-ol free base.
Compound Identifiers and Properties
| Property | Value | Source |
| Compound Name | 7-bromoquinolin-6-ol hydrobromide | - |
| Molecular Formula | C₉H₆BrNO (Free Base) | [7] |
| Molecular Weight | 224.05 g/mol (Free Base) | [8] |
| Monoisotopic Mass | 222.96329 Da (Free Base) | [7] |
| InChI (Free Base) | InChI=1S/C9H6BrNO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H | [7] |
| InChIKey (Free Base) | FJWCPOBQDFEVJT-UHFFFAOYSA-N | [7] |
| SMILES (Free Base) | C1=CC2=CC(=C(C=C2N=C1)Br)O | [7] |
| Predicted XlogP | 2.5 | [7] |
Proposed Synthesis and Purification Workflow
Synthetic Workflow Diagram
Caption: Proposed multi-step synthesis of 7-Bromoquinolin-6-ol hydrobromide.
Detailed Experimental Protocol (Proposed)
-
Rationale: This protocol is adapted from methodologies for the bromination of other activated quinoline systems.[5][9] The hydroxyl group at C-6 is an ortho, para-directing activator. To achieve selective monobromination at the C-7 position (ortho) and avoid the formation of the 5,7-dibromo byproduct, a mild brominating agent like N-Bromosuccinimide (NBS) is chosen over elemental bromine. Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
Step 1: Synthesis of 7-Bromoquinolin-6-ol (Free Base)
-
To a stirred solution of quinolin-6-ol (1.0 eq) in acetonitrile (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
-
Step 2: Purification
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 10-40% ethyl acetate in hexanes) to isolate the pure 7-Bromoquinolin-6-ol free base.
-
-
Step 3: Formation of the Hydrobromide Salt
-
Dissolve the purified 7-Bromoquinolin-6-ol in a minimal amount of anhydrous diethyl ether.
-
To this solution, add a solution of hydrobromic acid in ether (1.1 eq) dropwise with stirring.
-
A precipitate should form immediately. Continue stirring for 30 minutes at room temperature.
-
Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 7-Bromoquinolin-6-ol hydrobromide.
-
Spectroscopic and Structural Characterization
Structural confirmation is paramount. While experimental data for the title compound is sparse, we can predict the characteristic spectral signatures based on its structure and data from analogous compounds.[9][10]
Characterization Workflow
Caption: Logic flow for the structural elucidation of the target compound.
Predicted Spectroscopic Data
| Technique | Predicted Observations | Rationale |
| ¹H NMR | Aromatic Region (δ 7.0-9.0 ppm): Expect ~5 distinct signals. The H-5 and H-8 protons will appear as singlets or narrow doublets. Protons on the pyridine ring (H-2, H-3, H-4) will show characteristic doublet/triplet patterns. The phenolic -OH proton signal may be broad and its position solvent-dependent. The N-H proton of the hydrobromide salt will also be present, likely as a broad singlet. | The chemical environment of each proton is unique due to the influence of the electronegative Br, N, and O atoms, leading to distinct chemical shifts.[9][11] |
| ¹³C NMR | Aromatic Region (δ 110-160 ppm): Expect 9 distinct carbon signals. The carbon bearing the bromine (C-7) and the carbon bearing the hydroxyl group (C-6) will be significantly shifted. | The electronic effects of the substituents (inductive and resonance) strongly influence the chemical shifts of the attached and adjacent carbon atoms. |
| IR Spectroscopy | ~3400-3200 cm⁻¹ (broad): O-H stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2700-2400 cm⁻¹ (broad): N⁺-H stretch from the hydrobromide salt. ~1620, 1580, 1500 cm⁻¹: C=C and C=N aromatic ring stretches. ~1250 cm⁻¹: C-O stretch. ~600-500 cm⁻¹: C-Br stretch. | Each functional group absorbs infrared radiation at a characteristic frequency, allowing for their identification within the molecule.[10] |
| Mass Spectrometry | Molecular Ion (M⁺, free base): A pair of peaks of nearly equal intensity at m/z ≈ 223 and 225. | This characteristic isotopic pattern is the definitive signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br). |
Chemical Reactivity and Potential Applications
7-Bromoquinolin-6-ol hydrobromide is a versatile intermediate for further chemical modification.
-
Reactivity at the Hydroxyl Group: The phenolic -OH group can undergo O-alkylation or O-acylation to generate a library of ether and ester derivatives.
-
Reactivity at the Bromine Atom: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, alkynyl, or amino groups at the 7-position, dramatically increasing molecular complexity.
-
Applications in Drug Discovery: As a halogenated hydroxyquinoline, this compound is a valuable precursor for synthesizing molecules with potential biological activity. Related structures have shown promise as:
-
Anticancer Agents: By inhibiting key enzymes like topoisomerase I or acting as ligands for metal-based chemotherapeutics.[5]
-
Antimicrobial Agents: The 8-hydroxyquinoline core is a known metal chelator, a property linked to antimicrobial effects.
-
Neuroprotective Agents: Quinoline derivatives are being investigated for their potential to inhibit enzymes involved in neurodegenerative diseases.[6]
-
Safety and Handling
While specific toxicity data for 7-Bromoquinolin-6-ol hydrobromide is not available, data from closely related bromoquinolines should be used to guide handling procedures.
-
GHS Hazard Classification (Predicted, based on analogs):
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses with side shields.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for similar compounds like 7-Bromoquinoline for detailed handling and disposal information.[13]
-
Conclusion
7-Bromoquinolin-6-ol hydrobromide represents a strategically functionalized chemical building block with significant potential for researchers in organic synthesis and drug discovery. Its defined structure, featuring three distinct points for chemical modification—the hydroxyl group, the bromine atom, and the quinoline core—makes it an ideal starting point for the development of diverse compound libraries. This guide provides the foundational knowledge of its structure, properties, and a scientifically-grounded, proposed synthetic route to empower researchers to effectively utilize this compound in their work.
References
-
Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (n.d.). 7-Bromoquinolin-8-ol. ResearchGate. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Bromoquinoline. PubChem. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Bromo-8-hydroxyquinoline. PubChem. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Bromoquinolin-4-ol. PubChem. Retrieved February 15, 2026, from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved February 15, 2026, from [Link]
-
(n.d.). Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. PMC. Retrieved February 15, 2026, from [Link]
-
(n.d.). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). 6-Bromoquinaldine. NIST WebBook. Retrieved February 15, 2026, from [Link]
-
Pérez-Pérez, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Retrieved February 15, 2026, from [Link]
-
PubChemLite. (n.d.). 7-bromoquinolin-6-ol hydrobromide. Retrieved February 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
-
National Center for Biotechnology Information. (n.d.). 7-Bromoisoquinoline. PubChem. Retrieved February 15, 2026, from [Link]
-
Vijayakumar, V. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research. Retrieved February 15, 2026, from [Link]
-
ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn.
-
(n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Journal of the Indian Chemical Society. Retrieved February 15, 2026, from [Link]
-
(n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Retrieved February 15, 2026, from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum. Retrieved February 15, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 7-bromoquinolin-6-ol hydrobromide (C9H6BrNO) [pubchemlite.lcsb.uni.lu]
- 8. 7-Bromo-8-hydroxyquinoline | C9H6BrNO | CID 384161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. 7-Bromoquinolin-4-ol | C9H6BrNO | CID 12403681 - PubChem [pubchem.ncbi.nlm.nih.gov]
